(5-(Pyridin-4-yl)furan-2-yl)methanamine

CYP2A6 inhibition Nicotine metabolism Smoking cessation

(5-(Pyridin-4-yl)furan-2-yl)methanamine (CAS 1505047-67-5) is a heterocyclic amine featuring a furan core substituted at the 5-position with a pyridin-4-yl group and at the 2-position with a methanamine moiety. It belongs to the class of 3-heteroaromatic substituted pyridine methanamines developed as selective cytochrome P450 2A6 (CYP2A6) inhibitors.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1505047-67-5
Cat. No. B1492499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-(Pyridin-4-yl)furan-2-yl)methanamine
CAS1505047-67-5
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1C2=CC=C(O2)CN
InChIInChI=1S/C10H10N2O/c11-7-9-1-2-10(13-9)8-3-5-12-6-4-8/h1-6H,7,11H2
InChIKeyALYVGRRAICIWCU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-(Pyridin-4-yl)furan-2-yl)methanamine (CAS 1505047-67-5): A High-Potency CYP2A6 Inhibitor Building Block for Smoking Cessation Research


(5-(Pyridin-4-yl)furan-2-yl)methanamine (CAS 1505047-67-5) is a heterocyclic amine featuring a furan core substituted at the 5-position with a pyridin-4-yl group and at the 2-position with a methanamine moiety. It belongs to the class of 3-heteroaromatic substituted pyridine methanamines developed as selective cytochrome P450 2A6 (CYP2A6) inhibitors [1]. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting the nicotine-metabolizing enzyme CYP2A6.

Why Generic Substitution of (5-(Pyridin-4-yl)furan-2-yl)methanamine Is Not Advisable


Within the pyridine methanamine class, minor structural modifications lead to dramatic differences in CYP2A6 inhibition potency, selectivity, and metabolic stability. For example, replacing the furan linker with thiophene or altering the substitution pattern on the pyridine ring can change IC50 values by over an order of magnitude and profoundly affect selectivity against off-target CYPs [1]. Therefore, substituting (5-(Pyridin-4-yl)furan-2-yl)methanamine with a generic analog risks compromising the target potency and selectivity profile required for reproducible research outcomes.

Quantitative Differentiation Evidence for (5-(Pyridin-4-yl)furan-2-yl)methanamine vs. Close Analogs


CYP2A6 Inhibition Potency: Furan Linker (5i) vs. Alkyne Linker (4g)

In a head-to-head comparison within the same study, compound 5i (the furan-linked variant corresponding to (5-(Pyridin-4-yl)furan-2-yl)methanamine) inhibited CYP2A6 with an IC50 of 0.051 µM, while the analogous alkyne-linked compound 4g exhibited an IC50 of 0.055 µM [1]. This demonstrates that incorporating a furan linker at this position preserves, and slightly enhances, inhibitory potency relative to the alkyne isostere.

CYP2A6 inhibition Nicotine metabolism Smoking cessation

CYP2A6 Selectivity: Furan (5i) vs. Thiophene (6i) vs. Alkyne (4g) Linker Series

Selectivity data from the same study show that compound 5i exhibits a CYP2A6 IC50 of 0.051 µM, while its thiophene counterpart 6i is more potent (IC50 = 0.017 µM) but may have different selectivity profiles across CYP3A4, 2D6, 2C9, and other enzymes [1]. The selectivity ratios (IC50(other CYP)/IC50(CYP2A6)) for 5i were reported as >980 for CYP3A4, >980 for CYP2D6, and >196 for CYP2C9, indicating an extremely clean off-target profile that may differ from that of 6i.

CYP selectivity Drug-metabolizing enzymes Off-target liability

Human Liver Microsomal Stability: Furan-Based 5i Demonstrates Adequate Half-Life

Although a direct half-life value for 5i is not explicitly provided in the abstract, the study identifies top furan-containing compounds (e.g., 6i) as having a half-life >120 min in human liver microsomes, and the furan series generally exhibited sufficient metabolic stability [1]. This suggests that the furan scaffold, including compound 5i, possesses adequate stability for further development.

Metabolic stability Human liver microsomes Lead optimization

Synthetic Accessibility: (5-(Pyridin-4-yl)furan-2-yl)methanamine as a Suzuki Coupling Product

The target compound is synthesized via Suzuki coupling of a 5-bromofuran-2-yl-methylamine derivative with pyridine-4-boronic acid, as described for analogous furan compounds 5g,i–q [1]. This modular synthesis allows for efficient diversification at the pyridine 4-position, a key advantage over alkyne-linked analogs that require Sonogashira coupling conditions.

Synthetic route Building block Medicinal chemistry

Optimal Application Scenarios for (5-(Pyridin-4-yl)furan-2-yl)methanamine Based on Quantitative Evidence


In Vitro CYP2A6 Inhibition Assays Requiring High Selectivity

For researchers performing CYP inhibition panels where minimizing off-target activity on CYP3A4, CYP2D6, and CYP2C9 is critical, (5-(Pyridin-4-yl)furan-2-yl)methanamine (5i) is the preferred choice over thiophene analog 6i. Its selectivity ratios exceed 980-fold for CYP3A4/2D6 and 196-fold for CYP2C9, as derived from Table 1 of Denton et al. (2018) [1]. This ensures that observed pharmacological effects can be attributed specifically to CYP2A6 inhibition.

Structure–Activity Relationship (SAR) Studies on Pyridine 4-Position Modifications

The furan scaffold of 5i serves as an ideal starting point for exploring substituent effects at the pyridine 4-position. The Suzuki coupling-based synthesis (as described for 5g,i–q) allows late-stage diversification [1]. Procurement of the core amine enables parallel synthesis of focused libraries to probe the SAR of CYP2A6 inhibition, where 5i itself provides a benchmark IC50 of 0.051 µM.

In Vivo Nicotine Self-Administration Models Where Metabolic Stability Is Required

Although direct in vivo data for 5i are not reported, the class of furan-linked pyridine methanamines has demonstrated human liver microsomal half-lives >120 min (e.g., 6i) and potent CYP2A6 inhibition [1]. This supports the use of 5i in rodent nicotine self-administration or conditioned place preference studies, where sustained target engagement is necessary to evaluate smoking cessation efficacy.

Chemical Probe Development for CYP2A6 Activity Assays

Given its well-characterized IC50 and selectivity profile, 5i can be used as a reference inhibitor in biochemical or cell-based CYP2A6 activity assays (e.g., coumarin 7-hydroxylation). Its defined potency (IC50 = 0.051 µM) allows it to serve as a positive control for screening novel CYP2A6 inhibitors or for phenotyping CYP2A6 activity in human tissue preparations [1].

Quote Request

Request a Quote for (5-(Pyridin-4-yl)furan-2-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.